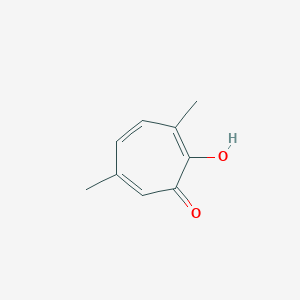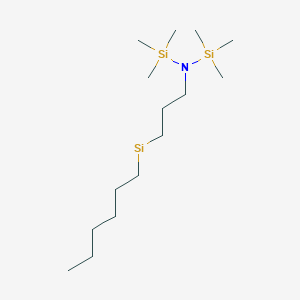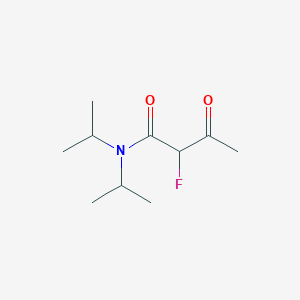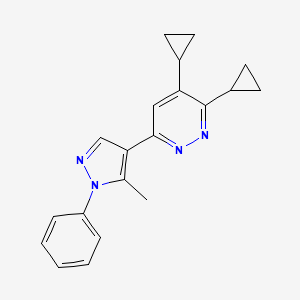
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- is a derivative of tropolone, a non-benzenoid aromatic compound This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- typically involves the hydroxylation and methylation of tropolone. One common method starts with 1,2-cycloheptadiene, which undergoes a series of reactions including bromination and dehydrobromination to form the cycloheptatriene ring. Subsequent hydroxylation and methylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the ketone group forms a diol.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- has several applications in scientific research:
Biology: Its derivatives are used in studying enzyme inhibition and interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The conjugated double bonds contribute to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tropolone: The parent compound with a similar structure but without the methyl groups.
2-Hydroxy-2,4,6-cycloheptatrien-1-one: Another derivative with a hydroxyl group but different substitution patterns.
Hinokitiol: A natural compound with a similar ring structure and hydroxyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
650594-13-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-hydroxy-3,6-dimethylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(10)5-6/h3-5H,1-2H3,(H,10,11) |
InChI Key |
FUCLCGIYNRQERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)



![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)

![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
